molecular formula C11H7BrF3NO B3146035 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline CAS No. 587886-08-6

8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline

Cat. No. B3146035
CAS RN: 587886-08-6
M. Wt: 306.08 g/mol
InChI Key: PJCDGKLNBRZRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H7BrF3N . It is a derivative of quinoline, a class of organic compounds that are widely used in the field of drug development and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” can be achieved through various methods. One such method is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Another method involves the activation of amides with trifluoromethanesulfonic anhydride followed by π-nucleophile addition to the activated intermediate and annulation .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo deoxygenation reactions mediated by visible light .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C11H7BrF3N) and molecular weight (290.08) . Other properties like density, melting point, and boiling point are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline has been synthesized using Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018). This method demonstrates a successful synthesis with yields ranging from 60-88%.
  • Chemical Reactions and Properties : The compound has shown interesting properties in terms of chemical reactions. For instance, in studies involving metalation reactions, the presence of a methoxy group at the peri-position has been found to impede deprotonation of bromo(trifluoromethyl)quinoline derivatives (Schlosser et al., 2006).

Biological and Pharmaceutical Research

  • Antimicrobial Properties : Certain quinoline derivatives, including those with methoxy and trifluoromethyl groups, have been evaluated for their antimicrobial properties. These studies contribute to the understanding of the potential use of these compounds in developing new antimicrobial agents (Holla et al., 2006).
  • Anticancer Activity : Research has also been conducted on the anticancer properties of quinoline derivatives. These studies focus on evaluating the effectiveness of these compounds against various cancer cell lines, thereby contributing to the search for new anticancer drugs (Köprülü et al., 2018).

Material Science Applications

  • Corrosion Inhibition : Some studies have explored the use of quinoline derivatives, including those with bromo and methoxy groups, as corrosion inhibitors. These compounds have been tested for their effectiveness in protecting metals like steel from acid corrosion, showing promising results (Tazouti et al., 2021).

Photophysical Properties

  • Photophysical Analyses : Investigations into the photophysical properties of certain quinoline derivatives, including those with methoxy and trifluoromethyl groups, have been conducted. These studies are significant for understanding the optical and electronic properties of these compounds, which can have applications in various fields like material science and sensor technology (Bonacorso et al., 2018).

properties

IUPAC Name

8-bromo-4-methoxy-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-17-8-5-9(11(13,14)15)16-10-6(8)3-2-4-7(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCDGKLNBRZRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.